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Compound of Interest

Compound Name: Methyl 5-phenylvalerate

Cat. No.: B1266925

Introduction

Methyl 5-phenylpentanoate, also known as 5-phenylvaleric acid methyl ester, is an organic
compound with the chemical formula C12H1602.[1][2][3] It is a methyl ester derivative of 5-
phenylvaleric acid. This document provides a comprehensive overview of its spectroscopic
characteristics, which are crucial for its identification, purity assessment, and structural
elucidation in research and development settings, particularly within the pharmaceutical and
chemical industries. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols
for acquiring such spectra.

Molecular Structure and Properties

o |[UPAC Name: methyl 5-phenylpentanoate[4]

e Synonyms: 5-Phenylvaleric acid methyl ester, Methyl 5-phenylvalerate, Benzenepentanoic
acid, methyl ester[2][3]

e CAS Number: 20620-59-1[2][3]
e Molecular Formula: C12H1602[1][2][3]

e Molecular Weight: 192.25 g/mol [1][2]
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Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl 5-phenylpentanoate,

compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR) Data

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

~7.2-7.3 m 5H Ar-H

~3.6 S 3H -OCHs

~2.6 t 2H Ph-CH:-

~2.3 t 2H -CH2-COO-
Ph-CH2-CH2-CHa-

~1.6-1.7 m 4H
CH2-COO-

13C NMR (Carbon-13 NMR) Data
© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (ppm) Assighment
~174 C=0

~142 Ar-C (quaternary)
~128.5 Ar-CH

~128.2 Ar-CH

~125.7 Ar-CH

~51.4 -OCHs

~35.8 Ph-CHa-

~33.8 -CH2-COO-
~31.2 Ph-CH2-CHa-
~24.8 Ph-CH2-CH2-CHaz-

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic

field strength of the NMR instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm—?) Intensity Assignment
~3020-3080 m Aromatic C-H stretch
~2850-2950 S Aliphatic C-H stretch
~1735 s C=0 (ester) stretch
~1600, ~1495, ~1450 m Aromatic C=C ring stretch
~1160-1250 S C-O (ester) stretch

700, ~750 . Aromatic C-H bend

(monosubstituted)
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s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural analysis.

Electron lonization (EI-MS) Data

m/z Relative Intensity (%) Assignment

192 Moderate [M]* (Molecular ion)
161 Low [M - OCHs]*

131 Low [M - COOCH3s]*

105 Moderate [CsHo]*

104 High [CsHs]* (Tropylium ion)
91 High [C7H7]* (Benzyl cation)

McLafferty rearrangement
74 Moderate
product

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid
sample like methyl 5-phenylpentanoate.

NMR Spectroscopy (*H and *3C)

o Sample Preparation: A small amount of methyl 5-phenylpentanoate (typically 5-25 mg) is
dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCIs) in an NMR tube. A small
amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical
shift referencing (0O ppm).

e Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous
magnetic field.
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o Data Acquisition:

o For 'H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
Key parameters include the spectral width, acquisition time, relaxation delay, and the
number of scans.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance sensitivity. A larger number of scans is usually required due to the
lower natural abundance of 3C.

o Data Processing: The acquired FID is subjected to a Fourier transform to obtain the
frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum
is integrated and calibrated.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat
liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on
the ATR crystal.

o Background Spectrum: A background spectrum of the empty instrument (or clean salt
plates/ATR crystal) is recorded.

o Sample Spectrum: The sample is placed in the IR beam path, and the sample spectrum is
recorded.

o Data Processing: The final absorbance spectrum is generated by ratioing the sample
spectrum against the background spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile and thermally stable compounds like methyl 5-
phenylpentanoate. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane
or hexane) is injected into the GC.
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BENGHE

¢ lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. In Electron lonization (EIl), the molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

* Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

+ Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions as a function of their m/z ratio.

Workflow Diagrams

The following diagrams illustrate the general workflows for spectroscopic analysis.

General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: General workflow for NMR, IR, and MS analysis.

Integrated Spectroscopic Data Analysis

NMR Data IR Data MS Data
(Carbon-Hydrogen Framework) (Functional Groups) (Molecular Weight, Formula)

Proposed Structure:
Methyl 5-Phenylpentanoate

Structure Confirmation

Click to download full resolution via product page

Caption: Integration of spectroscopic data for structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1266925#5-phenylvaleric-acid-methyl-ester-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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